molecular formula C10H10BF4IN2 B7889525 Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1)

Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1)

Cat. No. B7889525
M. Wt: 371.91 g/mol
InChI Key: JBVUIHBKNVHCKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) is a useful research compound. Its molecular formula is C10H10BF4IN2 and its molecular weight is 371.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Glycosyl Fluorides

    The combination of bis(pyridinium)iodonium (I) tetrafluoroborate and hydrogen fluoride pyridine forms an iodine monofluoride synthetic equivalent useful in preparing glycosyl fluorides from n-pentenyl glycosides and thioglycosides, avoiding the need for typical protection/deprotection steps (López et al., 2007).

  • Assembling Oxygen Heterocycles

    Iodonium ions from bis(pyridine)iodonium(I) tetrafluoroborate react with ortho-alkynyl-substituted carbonyl compounds and various nucleophiles to yield iodinated heterocycles at room temperature through a metal-free reaction sequence (Barluenga et al., 2003).

  • Vibrational Spectra and Structure Analysis

    The vibrational spectra of bis(pyridine)iodine(I) and related compounds have been studied to establish the linearity of certain groups and assess charge distribution (Haque & Wood, 1968).

  • As an Oxidizing Agent

    Bis(pyridine)iodonium tetrafluoroborate has been reported to oxidize various types of alcohols, with its reactivity depending on the structures of the starting materials and experimental conditions (Barluenga et al., 2004).

  • Diiodination of Carbazoles

    This compound has been used successfully as a diiodination reagent for carbazole and its derivatives, providing an entry point to sol–gel polymerization (Maegawa et al., 2006).

  • Iodination of 1-Hetero-1,3-Dienes

    Bis(pyridine)-iodonium(I) tetrafluoroborate reacts with 1-hetero-1,3-dienes to give 3-iodofunctionalized derivatives in good yields, highlighting its utility in room-temperature, one-pot procedures (Campos et al., 1995).

  • Preparation of BINAP-Based Building Blocks

    It has been used for regioselective iodination of BINAP dioxide, leading to high-yield products useful in asymmetric organic synthesis (Shimada et al., 2005).

  • Iodo-Carbofunctionalization of Alkynes

    This compound enables regio- and stereoselective alkylation reactions with alkynes and aromatic rings, yielding iodostyrene derivatives (Barluenga et al., 1990).

  • Study of Bonding in Iodonium Cations

    A theoretical and synthetic study of bis-pyridine iodonium cations to understand iodine as a Lewis acid in coordination complexes (Georgiou et al., 2013).

  • Transformation of n-Pentenyl Glycosides

    Demonstrates the use of bis(pyridinium) iodonium(I) tetrafluoroborate in transforming n-pentenyl orthoesters and glycosides into glycosyl fluorides, useful in glycosylation strategies (López et al., 2007).

properties

InChI

InChI=1S/2C5H5N.BF4.I/c2*1-2-4-6-5-3-1;2-1(3,4)5;/h2*1-5H;;/q;;-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVUIHBKNVHCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[I+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BF4IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1)
Reactant of Route 2
Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1)
Reactant of Route 3
Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1)
Reactant of Route 4
Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1)
Reactant of Route 5
Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1)
Reactant of Route 6
Iodine(1+), bis(pyridine)-, tetrafluoroborate(1-) (1:1)

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